2-Acetamido-3-(1-imidazolyl)propanoic Acid
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Overview
Description
2-Acetamido-3-(1-imidazolyl)propanoic Acid is a compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19124 g/mol It is a derivative of propanoic acid, featuring an acetamido group and an imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(1-imidazolyl)propanoic Acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acylation of 3-(1-imidazolyl)propanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(1-imidazolyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazole compounds .
Scientific Research Applications
2-Acetamido-3-(1-imidazolyl)propanoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(1-imidazolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The imidazolyl group can interact with enzymes and receptors, modulating their activity. The acetamido group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3-(1H-imidazol-1-yl)propanoic acid
- 2-hydroxy-3-imidazol-1-yl-propanoic acid
- Histidine (2-amino-3-(4-imidazolyl)-propanoic acid)
Uniqueness
2-Acetamido-3-(1-imidazolyl)propanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological propertiesCompared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-acetamido-3-imidazol-1-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-6(12)10-7(8(13)14)4-11-3-2-9-5-11/h2-3,5,7H,4H2,1H3,(H,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKSIYOKZPTJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CN1C=CN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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